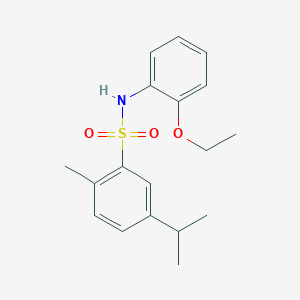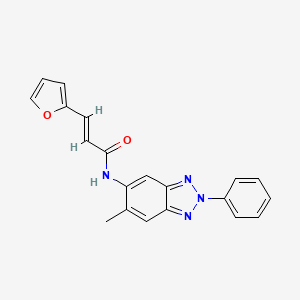![molecular formula C7H10ClN3O B5863059 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride, also known as AHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AHPC is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in cancer therapy and as a neuroprotective agent.
In agriculture, this compound has been shown to have antifungal properties, making it a potential candidate for the development of new fungicides. This compound has also been studied for its potential use as a plant growth regulator.
In materials science, this compound has been studied for its potential use as a corrosion inhibitor. This compound has also been shown to have potential applications in the development of new sensors and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride is not fully understood, but it is believed to involve the disruption of cellular processes in bacteria, fungi, and viruses. This compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting DNA replication. This compound has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the modulation of gene expression. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. This compound has also been shown to modulate the expression of various genes involved in inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride has several advantages for lab experiments, including its low cost, ease of synthesis, and broad spectrum of activity against various microorganisms. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride, including the development of new drugs for the treatment of bacterial and fungal infections, the development of new fungicides for agricultural use, and the development of new materials for industrial use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride can be synthesized using various methods, including the reaction between 2-aminoethylpyridine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the reaction between 2-aminoethylpyridine and hydroxylamine sulfate in the presence of a reducing agent. These methods result in the formation of this compound as a white crystalline solid.
Propiedades
IUPAC Name |
N'-hydroxy-2-pyridin-1-ium-1-ylethanimidamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7(9-11)6-10-4-2-1-3-5-10;/h1-5H,6H2,(H2-,8,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKVSGZPSBRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=NO)N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C/C(=N/O)/N.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)




![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)